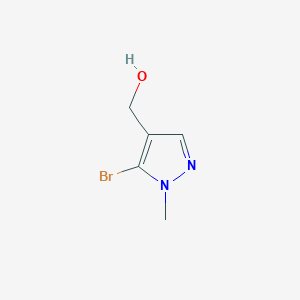
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a substituted imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-chloropyridine with 1-methylimidazole under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative .
科学的研究の応用
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Materials Science: It is used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(1H-imidazol-2-yl)pyridine
- 5-Bromo-1-methyl-1H-imidazole
- 3-Methyl-5-(1H-imidazol-2-yl)pyridine
Uniqueness
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both a brominated pyridine ring and a substituted imidazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
特性
CAS番号 |
1368049-50-6 |
|---|---|
分子式 |
C9H8BrN3 |
分子量 |
238.08 g/mol |
IUPAC名 |
3-bromo-5-(1-methylimidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-3-2-12-9(13)7-4-8(10)6-11-5-7/h2-6H,1H3 |
InChIキー |
IOFYWMKFWQUIGH-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=CC(=CN=C2)Br |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



